molecular formula C8H14N2 B1590098 1-Methyl-4-(prop-2-yn-1-yl)piperazine CAS No. 45813-02-3

1-Methyl-4-(prop-2-yn-1-yl)piperazine

Cat. No. B1590098
CAS RN: 45813-02-3
M. Wt: 138.21 g/mol
InChI Key: NOXAORINZJERRC-UHFFFAOYSA-N
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Patent
US08653084B2

Procedure details

To 1-methylpiperazine (37.7 ml, 337 mmol) and K2CO3 (46.6 g, 337 mmol) in acetone (380 ml) was added propargyl bromide (25 ml, 225 mmol, 80% in toluene) in acetone (70 ml) dropwise at 0° C. under N2. The internal temperature of the reaction was kept <10° C. The reaction was stirred at room temperature for 3 hours. The reaction was filtered, and the salts were washed with small portions of acetone (×2). The filtrates were combined evaporated to concentration (gently). To the residue was added water and the product was extracted with DCM (×3). The combined organic layers were washed with brine and dried over MgSO4. The product was filtered and evaporated to dryness to yield 1-methyl-4-prop-2-ynyl-piperazine as a yellow oil.
Quantity
37.7 mL
Type
reactant
Reaction Step One
Name
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].[CH2:14](Br)[C:15]#[CH:16]>CC(C)=O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:16][C:15]#[CH:14])[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
37.7 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
46.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
380 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept <10° C
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the salts were washed with small portions of acetone (×2)
CUSTOM
Type
CUSTOM
Details
The filtrates were combined evaporated to concentration (gently)
ADDITION
Type
ADDITION
Details
To the residue was added water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with DCM (×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCN(CC1)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.